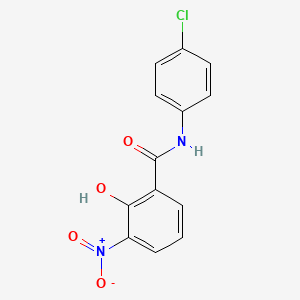

Salicylanilide, 4'-chloro-3-nitro-

Description

Contextualization of Salicylanilides as Biologically Active Chemical Scaffolds in Research

Salicylanilides, a class of compounds characterized by a salicylic (B10762653) acid moiety linked to an aniline (B41778) ring via an amide bond, have long been recognized as a versatile and pharmacologically active chemical scaffold. Their structure allows for a wide range of substitutions, leading to a diverse array of biological activities. Historically, halogenated salicylanilides have been employed in both human and veterinary medicine, most notably as anthelmintic agents. nih.gov

In contemporary research, the salicylanilide (B1680751) framework is a focal point for the discovery of new therapeutic agents. nih.gov The inherent biological activities of this scaffold are extensive, encompassing antimicrobial, antifungal, antimycobacterial, and antiviral properties. nih.govnih.gov Beyond infectious diseases, salicylanilides have emerged as promising candidates in oncology, with studies demonstrating their potential anticancer effects. nih.gov The mechanisms underlying these varied activities are a subject of intensive investigation and are thought to include the uncoupling of oxidative phosphorylation and the modulation of key signaling pathways within cells. nih.gov The ability to readily modify the salicylanilide structure allows researchers to fine-tune its properties, aiming to enhance specific biological actions while minimizing potential toxicity.

Historical Trajectory and Initial Discoveries Pertaining to Salicylanilide, 4'-chloro-3-nitro-

The initial synthesis and biological screening of a series of compounds closely related to Salicylanilide, 4'-chloro-3-nitro- were reported in a 1977 study published in the Journal of Medicinal Chemistry. nih.gov This research focused on the creation of 5-chloro-3'-nitro-4'-substituted salicylanilides with the primary goal of evaluating their efficacy as anthelmintic and antimicrobial agents. nih.gov

In this seminal work, a number of derivatives were synthesized and tested against various pathogens. The study demonstrated that compounds within this series exhibited significant biological activity. For instance, one of the synthesized compounds was identified as a potent cestodicidal agent in rats. nih.gov Furthermore, the in vitro antimicrobial screening revealed that certain derivatives were highly effective against both bacteria and fungi, with one compound showing remarkable activity against a penicillin-resistant strain of Staphylococcus aureus. nih.gov This foundational research established the potential of this particular arrangement of chloro and nitro substitutions on the salicylanilide backbone, paving the way for further investigation into their biological properties.

Significance and Rationale for Ongoing Academic Inquiry into Salicylanilide, 4'-chloro-3-nitro-

The continued academic interest in Salicylanilide, 4'-chloro-3-nitro- and its analogs is driven by the persistent need for novel therapeutic agents, particularly in the face of growing antimicrobial resistance and the complexities of cancer treatment. The structural motifs of this compound, a chlorinated phenyl ring and a nitrated salicylic acid ring, are known to contribute to its biological activity. nih.gov The presence of a nitro group, for example, is a common feature in various antimicrobial and anticancer compounds. nih.gov

Current research often focuses on several key areas:

Antimicrobial and Antifungal Activity: The initial findings of antibacterial and antifungal properties warrant further exploration. nih.gov Research in this area aims to elucidate the specific mechanisms of action against various pathogens and to evaluate the potential for developing new antibiotics or antifungals.

Anticancer Potential: Given that the broader class of salicylanilides has shown promise in oncology, there is a strong rationale for investigating the cytotoxic effects of Salicylanilide, 4'-chloro-3-nitro- against various cancer cell lines. nih.gov Studies in this domain would seek to identify its molecular targets and signaling pathways involved in any observed anticancer activity.

Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the specific placement of the chloro and nitro groups influences the compound's biological activity is crucial for the design of more potent and selective derivatives. SAR studies help in optimizing the chemical structure to enhance its therapeutic effects.

The following table summarizes some of the early research findings for a closely related series of compounds, highlighting the potential that spurred further academic inquiry.

| Compound Derivative | Test Organism/Model | Observed Activity | Reported Concentration/Dosage |

| 5-chloro-3'-nitro-4'-substituted salicylanilide (Compound 17) | Hymenolepis nana in rats | Most active cestodicidal agent | 30 mg/kg |

| 5-chloro-3'-nitro-4'-substituted salicylanilide (Compound 6) | Penicillin-resistant Staphylococcus aureus | Active | MIC of 0.00609 µg/mL |

| 5-chloro-3'-nitro-4'-substituted salicylanilide (Compound 22) | Various bacteria and fungi | Inhibited growth of all tested strains | Not specified |

Data extracted from Singh et al., J Med Chem. 1977 Jun;20(6):826-9. nih.gov

Structure

3D Structure

Properties

CAS No. |

6490-99-9 |

|---|---|

Molecular Formula |

C13H9ClN2O4 |

Molecular Weight |

292.67 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C13H9ClN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |

InChI Key |

UOHLBUBEMXVTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

**synthetic Methodologies and Chemical Derivatization Strategies for Salicylanilide, 4 Chloro 3 Nitro **

Established Synthetic Pathways for the Core Salicylanilide (B1680751), 4'-chloro-3-nitro- Structure

The fundamental approach to synthesizing the salicylanilide scaffold involves the condensation of a salicylic (B10762653) acid derivative with an appropriate aniline (B41778). For the specific synthesis of 4'-chloro-3-nitro-salicylanilide, this typically involves the reaction of a salicylic acid with 4-chloro-3-nitroaniline.

One common method involves the use of coupling agents to facilitate the amide bond formation. For instance, the reaction can be carried out by treating 3-nitro-4-chlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride, which then reacts with an aniline in a suitable solvent like chlorobenzene. This process, when heated, yields the desired 4'-chloro-3-nitrobenzanilide. chemicalbook.com

Another established route involves the reaction of 5-chlorosalicylic acid with 4-chloro-3-nitroaniline. This condensation reaction is a direct and widely used method for preparing salicylanilide derivatives.

A key precursor, 4-chloro-3-nitroaniline, can be synthesized from more readily available starting materials. For example, p-Anisidine can undergo a series of reactions including glycyl protection, nitration, amino deprotection, and chlorination to yield 4-chloro-3-nitroaniline. google.com

The following table summarizes the key reactants and reaction types in the established synthesis of Salicylanilide, 4'-chloro-3-nitro-.

| Reactant 1 | Reactant 2 | Reaction Type |

| 3-nitro-4-chlorobenzoic acid | Aniline | Acylation (via acyl chloride) |

| 5-chlorosalicylic acid | 4-chloro-3-nitroaniline | Amide condensation |

Advanced Synthetic Approaches and Process Optimization in Research Contexts

In research settings, efforts are often directed towards developing more efficient and environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a valuable technique for accelerating the synthesis of salicylanilide derivatives, often leading to higher yields and reduced reaction times compared to conventional heating methods. nih.gov This approach is considered an eco-friendly method due to its efficiency and potential for solvent reduction. nih.gov

Process optimization for industrial-scale production focuses on factors such as cost-effectiveness, safety, and the use of readily available starting materials. For instance, the synthesis of the intermediate 4-chloro-3-nitroanisole, a precursor for related compounds, has been optimized for industrial production to avoid reliance on imported materials. google.com

Strategies for Structural Modification and Analog Synthesis of Salicylanilide, 4'-chloro-3-nitro-

The structural framework of salicylanilide, 4'-chloro-3-nitro- offers several positions for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its biological activity. ontosight.ai

One key strategy involves the derivatization of the salicylanilide core. For example, a series of 5-chloro-3'-nitro-4'-substituted salicylanilides have been synthesized by treating 4',5-dichloro-3'-nitrosalicylanilide with various sodium aryl oxides, alkoxides, or amines. nih.govacs.org This approach allows for the introduction of a diverse range of substituents at the 4'-position of the aniline ring. nih.govacs.org

Another avenue for modification is the introduction of different substituents on the salicylic acid ring. The synthesis of various chloro-substituted salicylanilide derivatives, including esters and hydrazides, has been reported, often utilizing microwave-assisted synthesis to improve efficiency. nih.gov The introduction of fluorine and nitro groups is another strategy to potentially enhance biological activities by influencing the compound's ability to penetrate cell membranes and interact with target proteins. ontosight.ai

The following table provides examples of structural modifications and the resulting analog classes.

| Core Structure | Modification Site | Reagents/Reaction Type | Resulting Analog Class |

| 4',5-dichloro-3'-nitrosalicylanilide | 4'-position of aniline ring | Sodium aryl oxides, alkoxides, or amines | 5-chloro-3'-nitro-4'-substituted salicylanilides |

| Chloro-substituted salicylanilide | Salicylic acid hydroxyl group | Alkyl halides, acid chlorides | Salicylanilide esters |

| Chloro-substituted salicylanilide | Salicylic acid hydroxyl group | Hydrazine | Salicylanilide hydrazides |

Isotopic Labeling Techniques for Salicylanilide, 4'-chloro-3-nitro- in Mechanistic Research

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of compounds. researchgate.net While specific studies on the isotopic labeling of Salicylanilide, 4'-chloro-3-nitro- are not extensively detailed in the provided context, the general principles of isotopic labeling are applicable.

There are two primary approaches to isotopic labeling: researchgate.net

Exchange of atoms in the final product: This involves replacing an atom in the target molecule with its isotope, such as through protium-deuterium (H/D) exchange. researchgate.net

Step-by-step synthesis from labeled precursors: This method involves incorporating an isotopically labeled reagent at a specific step in the synthetic pathway. researchgate.net

For Salicylanilide, 4'-chloro-3-nitro-, deuterium (B1214612) labeling could be employed to study its metabolic pathways or to serve as an internal standard in mass spectrometry-based assays. researchgate.net For instance, a deuterated analog could be synthesized using a deuterated aniline or salicylic acid precursor. The tracking of these labeled atoms during chemical or biological transformations can provide valuable insights into the compound's mechanism of action and degradation pathways. researchgate.net The use of isotopic labeling in conjunction with techniques like mass spectrometry and NMR spectroscopy is crucial for detailed mechanistic investigations. researchgate.net

**elucidation of Molecular and Cellular Mechanisms of Action of Salicylanilide, 4 Chloro 3 Nitro **

Mitochondrial Bioenergetics Modulation by Salicylanilide (B1680751), 4'-chloro-3-nitro-

Mitochondria, the powerhouses of the cell, are a primary target of Salicylanilide, 4'-chloro-3-nitro-. Its influence on mitochondrial bioenergetics is a central aspect of its mechanism of action, leading to significant alterations in cellular energy production and homeostasis. nih.gov

Salicylanilide, 4'-chloro-3-nitro- functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane. This action effectively uncouples oxidative phosphorylation, the process by which ATP is synthesized using the energy stored in the proton gradient. nih.govnih.gov The electron transport chain continues to pump protons, but the proton motive force is dissipated as heat rather than being harnessed for ATP synthesis. nih.gov This uncoupling effect is a hallmark of classical protonophores like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and 2,4-dinitrophenol (B41442) (DNP). nih.govresearchgate.net The dissipation of the proton gradient leads to an increase in the rate of oxygen consumption as the electron transport chain attempts to compensate for the futile cycle of proton pumping. researchgate.net

The uncoupling activity of Salicylanilide, 4'-chloro-3-nitro- directly leads to a decrease in the mitochondrial membrane potential (ΔΨm). nih.gov The mitochondrial membrane potential is a critical component of the proton motive force and is essential for driving ATP synthesis by ATP synthase. nih.govnih.gov A sustained reduction in ΔΨm compromises the cell's ability to produce ATP through oxidative phosphorylation, forcing it to rely on less efficient pathways like glycolysis. nih.govplos.org This disruption of the mitochondrial membrane potential not only curtails ATP production but can also trigger downstream signaling pathways that influence cell survival and death. nih.gov

Interaction with Specific Biochemical Pathways and Enzymatic Systems

The effects of Salicylanilide, 4'-chloro-3-nitro- extend to its interaction with various biochemical pathways and enzymatic systems. Its ability to disrupt mitochondrial function has cascading effects on cellular metabolism. For instance, the reliance on glycolysis for ATP production in the face of uncoupled oxidative phosphorylation alters the metabolic flux of glucose. plos.org Furthermore, the dissipation of the proton gradient can influence the transport of ions and metabolites across the mitochondrial membrane, impacting a wide range of cellular processes. The activity of key mitochondrial enzymes involved in the Krebs cycle and electron transport chain can also be indirectly affected by the altered mitochondrial environment. nih.gov

Cellular Responses Induced by Salicylanilide, 4'-chloro-3-nitro- in In Vitro Models

The profound biochemical and bioenergetic changes induced by Salicylanilide, 4'-chloro-3-nitro- culminate in significant cellular responses, as observed in various in vitro models. These responses are largely centered around the induction of cell death and the modulation of cell proliferation.

Exposure of research cell lines to Salicylanilide, 4'-chloro-3-nitro- has been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govnih.gov The depletion of cellular ATP levels and the collapse of the mitochondrial membrane potential are potent triggers for the intrinsic apoptotic pathway. nih.gov This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program. At higher concentrations or under prolonged exposure, the severe energy deficit and cellular damage can lead to necrosis, characterized by the loss of membrane integrity and the release of cellular contents. nih.gov

The table below summarizes the typical cellular responses observed in research cell lines upon treatment with compounds that disrupt mitochondrial function.

| Cellular Response | Description | Key Markers |

| Apoptosis | Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. | Annexin V staining, caspase activation |

| Necrosis | Uncontrolled cell death resulting from severe cellular injury, leading to inflammation. | Propidium iodide uptake, release of LDH |

| Mitochondrial Membrane Potential Collapse | A key initiating event in intrinsic apoptosis. | Decreased staining with potential-sensitive dyes (e.g., TMRE, JC-1) |

This table is a generalized representation based on established principles of cell death induced by mitochondrial dysfunction.

In addition to inducing cell death, Salicylanilide, 4'-chloro-3-nitro- can modulate cell cycle progression and inhibit cell proliferation. nih.gov The significant energy deficit caused by the uncoupling of oxidative phosphorylation can lead to cell cycle arrest, as cells require a substantial amount of ATP to progress through the various phases of the cell cycle. nih.gov This arrest prevents damaged cells from replicating and can be a precursor to apoptosis. The inhibition of proliferation is a direct consequence of the compound's ability to interfere with the fundamental energy-requiring processes that underpin cell growth and division. nih.gov

Target Identification and Engagement Studies for Salicylanilide, 4'-chloro-3-nitro-

Detailed molecular and cellular target identification for the specific compound Salicylanilide, 4'-chloro-3-nitro- remains an area requiring further dedicated research. Publicly available scientific literature does not currently contain extensive studies that definitively identify and validate the direct protein or cellular component targets of this particular salicylanilide derivative.

While the broader class of salicylanilides is recognized for a range of biological activities, including antimicrobial and antifungal properties, the precise molecular interactions that underpin the effects of Salicylanilide, 4'-chloro-3-nitro- have not been explicitly elucidated. The chemical structure, featuring a 4'-chloro substitution on the aniline (B41778) ring and a 3-nitro group on the salicylic (B10762653) acid moiety, suggests potential for various non-covalent interactions with biological macromolecules. These functional groups can influence the compound's electronic and steric properties, which are critical for target binding and biological activity.

General studies on related salicylanilide compounds suggest that their mechanism of action may involve the disruption of cellular processes in microorganisms. However, without specific target engagement studies for Salicylanilide, 4'-chloro-3-nitro-, such as affinity chromatography, cellular thermal shift assays (CETSA), or drug affinity responsive target stability (DARTS) experiments, the direct molecular targets remain speculative.

For instance, research on other compounds with chloro and nitro-aromatic motifs has indicated potential interactions with various enzymes. One study on a series of 4-substituted benzaldehydes, which share some structural similarities, demonstrated inhibition of tyrosinase. nih.govresearchgate.net However, it is crucial to note that these findings are not directly transferable to Salicylanilide, 4'-chloro-3-nitro- without dedicated experimental validation.

Similarly, investigations into other classes of chlorinated compounds have identified a wide array of potential biological targets, underscoring the diverse pharmacological possibilities but also highlighting the need for specific studies for each unique molecule. nih.gov

In the absence of direct target identification, detailed research findings and data tables for Salicylanilide, 4'-chloro-3-nitro- are not available. Future research efforts will be necessary to uncover the specific molecular targets and elucidate the precise mechanisms of action of this compound.

**structure Activity Relationship Sar and Design Principles for Salicylanilide, 4 Chloro 3 Nitro Analogs**

Correlating Structural Modifications with Biological Potency and Selectivity

The biological activity of salicylanilide (B1680751) derivatives is intricately linked to the nature and position of substituents on both the salicylic (B10762653) acid and aniline (B41778) rings. A free phenolic hydroxyl group on the salicylic acid portion is generally considered essential for activity. nih.gov The potency of these compounds is significantly influenced by the presence of electron-withdrawing groups on the aniline ring. nih.gov

For instance, in the context of antitubercular activity, the presence of halogens like chlorine and bromine at the para- and meta-positions of the salicyl moiety, particularly at position 5, has been shown to be beneficial. researchgate.net A study on a series of 5-chloro-3'-nitro-4'-substituted salicylanilides revealed that modifications at the 4'-position of the aniline ring by introducing various sodium aryl oxides, alkoxides, or amines led to compounds with varying anthelmintic and antimicrobial activities. nih.gov

Specifically, within this series, certain derivatives demonstrated significant biological effects. For example, one derivative was identified as a potent cestodicidal agent, while another showed strong activity against penicillin-resistant Staphylococcus aureus. nih.gov This highlights the critical role of the substituent at the 4'-position in determining the biological activity spectrum.

The position of the chloro substituent on the aniline ring also impacts activity. A study comparing derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide found that the former exhibited greater antibacterial activity against Gram-positive bacteria. nih.govresearchgate.net This suggests that the spatial arrangement of the chloro group influences the interaction with the biological target.

The following table summarizes the impact of structural modifications on the biological activity of salicylanilide analogs:

Table 1: Correlation of Structural Modifications with Biological Activity

| Structural Modification | Effect on Biological Potency/Selectivity | Example |

| Free phenolic -OH on salicylic acid ring | Essential for activity. nih.gov | General requirement for salicylanilides. |

| Electron-withdrawing groups on aniline ring | Generally increases potency. nih.gov | Nitro and chloro substituents. |

| Halogen at position 5 of salicylic acid ring | Beneficial for antitubercular activity. researchgate.net | 5-chloro substitution. nih.gov |

| Substitution at 4'-position of aniline ring | Modulates anthelmintic and antimicrobial activity. nih.gov | Introduction of aryl oxides, alkoxides, or amines. nih.gov |

| Position of chloro group on aniline ring | Influences antibacterial potency. nih.govresearchgate.net | 2-chloro substitution showed higher activity than 4-chloro. nih.govresearchgate.net |

Identification of Key Pharmacophoric Elements within the Salicylanilide, 4'-chloro-3-nitro- Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the salicylanilide scaffold, several key pharmacophoric features have been identified through various studies. These models are crucial for virtual screening and the design of new, potent analogs. nih.govnih.gov

The fundamental components of a salicylanilide pharmacophore generally include:

A hydrogen bond donor: The phenolic hydroxyl group is a critical hydrogen bond donor. nih.gov

A hydrogen bond acceptor: The carbonyl group of the amide linkage acts as a hydrogen bond acceptor.

An aromatic ring system: The two aromatic rings (salicyl and anilide) provide a hydrophobic scaffold and can engage in π-π stacking interactions.

The relative spatial arrangement of these features is critical. For instance, in the context of antitubercular activity, a model might specify the distances and angles between the hydrogen bond donor, acceptor, and hydrophobic regions. frontiersin.org

The development of a pharmacophore model often involves aligning a set of active compounds and identifying common structural features. frontiersin.org For the 4'-chloro-3-nitro-salicylanilide scaffold, the key elements contributing to its biological activity profile would include the specific positioning of the chloro and nitro groups on the aniline ring in relation to the salicylamide (B354443) core.

The following table outlines the key pharmacophoric elements of the salicylanilide scaffold:

Table 2: Key Pharmacophoric Elements of the Salicylanilide Scaffold

| Pharmacophoric Feature | Chemical Group | Role in Biological Activity |

| Hydrogen Bond Donor | Phenolic -OH | Essential for interaction with the target. nih.gov |

| Hydrogen Bond Acceptor | Amide C=O | Forms hydrogen bonds with the target. |

| Aromatic Ring 1 | Salicyl Ring | Provides a hydrophobic scaffold and potential for π-π interactions. |

| Aromatic Ring 2 | Aniline Ring | Provides a hydrophobic scaffold and potential for π-π interactions. |

| Electron-Withdrawing Group | Nitro Group (-NO2) | Modulates electronic properties and enhances activity. nih.gov |

| Electron-Withdrawing Group | Chloro Group (-Cl) | Modulates electronic properties and enhances activity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Salicylanilide, 4'-chloro-3-nitro- Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. youtube.comyoutube.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. amazonaws.comnih.gov

For salicylanilide derivatives, QSAR models can provide valuable insights into the structural requirements for a particular biological effect, such as antitubercular or antimicrobial activity. nih.govnih.gov The process typically involves:

Data Collection: Assembling a dataset of salicylanilide analogs with their corresponding biological activity data (e.g., Minimum Inhibitory Concentration - MIC). nih.gov

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be categorized as topological, geometrical, electronic, or hydrophobic. amazonaws.com

Model Development: Using statistical methods like multiple linear regression to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques. nih.gov

In the context of nitroaromatic compounds, QSAR studies have shown that descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces can contribute to their toxicity. nih.gov For antitubercular agents, QSAR models have indicated that dipole energy and heat of formation can correlate well with activity. nih.gov

A hypothetical QSAR equation for a series of salicylanilide derivatives might look like: log(1/MIC) = c1 * (logP) + c2 * (Dipole Moment) + c3 * (LUMO Energy) + constant

Where:

log(1/MIC) is the biological activity.

logP represents the hydrophobicity.

Dipole Moment and LUMO Energy are electronic descriptors.

c1, c2, c3 are the regression coefficients.

The following table shows examples of molecular descriptors that could be used in a QSAR study of salicylanilide, 4'-chloro-3-nitro- derivatives:

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Descriptor Name | Description |

| Hydrophobic | logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. nih.gov |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. nih.gov |

| Electronic | HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. nih.gov |

| Topological | Molecular Connectivity Index | A number derived from the molecular graph, reflecting branching and size. nih.gov |

| Steric | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. nih.gov |

Computational Approaches to Rational Design of Novel Salicylanilide Analogs

Computational methods are increasingly employed in the rational design of new drug candidates, offering a time- and cost-effective alternative to traditional synthesis and screening. nih.govresearchgate.net These approaches, including molecular docking and de novo design, leverage our understanding of SAR and pharmacophores to create novel molecules with desired biological activities. nevadogroup.commdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. uowasit.edu.iqekb.egthesciencein.org For salicylanilide analogs, docking studies can help to:

Identify potential biological targets.

Elucidate the binding mode of active compounds at the atomic level.

Predict the binding affinity of newly designed analogs, allowing for the prioritization of candidates for synthesis.

For example, a docking study of 4'-chloro-3-nitro-salicylanilide into the active site of a target enzyme could reveal key hydrogen bonding and hydrophobic interactions that contribute to its inhibitory activity. This information can then be used to design modifications that enhance these interactions.

De Novo Design: This approach involves building new molecules from scratch or by modifying existing scaffolds. Fragment-based design is a common strategy where small chemical fragments are docked into the binding site of a target and then linked together to create a novel lead compound.

The rational design process for new salicylanilide analogs would typically involve the following steps:

Target Identification and Validation: Identifying a relevant biological target.

Pharmacophore Modeling and QSAR: Developing models based on known active compounds like 4'-chloro-3-nitro-salicylanilide.

Virtual Screening/Docking: Using the pharmacophore model to screen large compound libraries or docking designed analogs into the target's binding site.

Hit-to-Lead Optimization: Modifying the most promising hits to improve their potency, selectivity, and pharmacokinetic properties, guided by the computational models.

The following table summarizes computational approaches for the design of novel salicylanilide analogs:

Table 4: Computational Approaches in Salicylanilide Analog Design

| Computational Method | Application in Drug Design | Example for Salicylanilides |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. uowasit.edu.iqekb.egthesciencein.org | Docking 4'-chloro-3-nitro-salicylanilide analogs into a bacterial enzyme to predict their antibacterial activity. |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. nih.govnih.gov | Creating a pharmacophore based on active antitubercular salicylanilides to screen for new hits. frontiersin.org |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. youtube.comyoutube.com | Developing a QSAR model to predict the MIC values of new salicylanilide derivatives against M. tuberculosis. nih.govnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds against a target or pharmacophore. mdpi.com | Screening a virtual library for molecules that fit the salicylanilide pharmacophore and have favorable docking scores. |

| De Novo Design | Generates novel molecular structures with desired properties. nih.govnevadogroup.com | Using fragment-based methods to design new salicylanilide scaffolds with improved binding affinity. |

**pre Clinical Biological Activities and Therapeutic Research Applications of Salicylanilide, 4 Chloro 3 Nitro **

Antiparasitic Research Endeavors

Parasitic diseases caused by protozoa and helminths represent a major global health challenge, prompting continuous research into new therapeutic agents. nih.govnih.gov Salicylanilides and related structures have been a focal point of this research.

Efficacy Against Protozoan Parasites in In Vitro and Non-human In Vivo Models

While specific studies detailing the in vitro or in vivo antiprotozoal efficacy of Salicylanilide (B1680751), 4'-chloro-3-nitro- are not extensively documented in the reviewed literature, research on related chemical structures provides insight into the potential of this class of compounds.

Investigations into N-phenylbenzamide derivatives, a class that includes salicylanilides, have shown activity against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov For instance, certain bis(2-aminoimidazolines) and bisarylimidamides demonstrated micromolar to submicromolar inhibitory activity against these parasites. nih.gov Another study on 3,4-dichloroaniline (B118046) amides, which share structural similarities, found that some compounds could inhibit the growth of Trichomonas vaginalis, a non-kinetoplastid protozoan. nih.gov Similarly, derivatives of the 5-nitroimidazole drugs metronidazole (B1676534) and secnidazole (B1681708) have shown potent, low micromolar to nanomolar, activity against Giardia duodenalis and Trichomonas vaginalis. mdpi.com

These findings in related compounds suggest a potential avenue for the antiprotozoal investigation of Salicylanilide, 4'-chloro-3-nitro-, although direct evidence of its efficacy remains to be established.

Efficacy Against Helminthic Parasites in In Vitro and Non-human In Vivo Models

Research into the anthelmintic properties of salicylanilide isomers provides valuable data. A study on a series of 5-chloro-3'-nitro-4'-substituted salicylanilides, which are isomers of the title compound, demonstrated efficacy against Hymenolepis nana (a type of tapeworm) in rats. nih.gov One of the most active derivatives in this series showed cestodicidal activity at a dose of 30 mg/kg, highlighting the potential of this chemical scaffold in combating helminthic infections. nih.gov

The management of helminthic infections in livestock relies on several classes of anthelmintics, including benzimidazoles and macrocyclic lactones. nih.gov The exploration of new chemical entities like salicylanilide derivatives is driven by the need for novel solutions to combat drug resistance. nih.gov

Mechanistic Insights into Antiparasitic Action of Salicylanilide, 4'-chloro-3-nitro-

Specific mechanistic studies on Salicylanilide, 4'-chloro-3-nitro- have not been detailed in the available literature. However, the mechanism of action for the broader class of salicylanilides is well-established. These compounds are known to act as uncouplers of oxidative phosphorylation. This process disrupts the parasite's energy metabolism by interfering with the generation of ATP in the mitochondria, ultimately leading to parasite death.

For example, N-phenylbenzamide derivatives are known to target the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites, binding to the minor groove and disrupting kDNA function, which is essential for the parasite's survival. nih.gov This disruption of critical cellular processes is a common strategy for many antiparasitic drugs. nih.gov

Antimicrobial Research Investigations

The rise of antimicrobial resistance has spurred research into new chemical agents with antibacterial and antifungal properties. nih.gov The nitro group, in particular, is a functional group known to contribute to the antimicrobial and anticancer therapeutic applications of various compounds. mdpi.com

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Bacteria in Research Settings

While specific data on the antibacterial spectrum of Salicylanilide, 4'-chloro-3-nitro- is scarce, studies on related compounds underscore the potential of this chemical family. Research on isomeric 5-chloro-3'-nitro-4'-substituted salicylanilides revealed that certain derivatives possess broad-spectrum activity, inhibiting the growth of various bacteria. nih.gov One analogue was notably active against penicillin-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.00609 µg/mL. nih.gov

Further studies on other related structures, such as 4-chloro-3-nitrophenylthiourea derivatives, have shown high antibacterial activity against both standard and hospital strains, with MIC values ranging from 0.5 to 2 µg/mL, comparable to ciprofloxacin. nih.gov These derivatives were particularly promising against Gram-positive pathogens. nih.gov Similarly, a series of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which are also salicylanilide derivatives, were assessed as prospective bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most potent of these compounds demonstrated a rapid, concentration-dependent bactericidal effect against an MRSA strain. nih.gov

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium and is a key parameter in assessing antibacterial efficacy. idexx.dk

Table 1: In Vitro Antibacterial Activity of Salicylanilide Analogues and Related Compounds

| Compound/Derivative Class | Bacteria | Activity (MIC/MBC) | Reference |

| 5-chloro-3'-nitro-4'-substituted salicylanilide (analogue 6) | Penicillin-resistant Staphylococcus aureus | MIC: 0.00609 µg/mL | nih.gov |

| 4-chloro-3-nitrophenylthiourea derivatives | Standard and hospital strains (Gram-positive) | MIC: 0.5-2 µg/mL | nih.gov |

| 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC: 1-16 µg/mL | nih.gov |

Antifungal Efficacy Against Pathogenic Fungi in In Vitro Studies

The antifungal potential of Salicylanilide, 4'-chloro-3-nitro- can be inferred from studies on its isomers and related compounds. In a screening of 5-chloro-3'-nitro-4'-substituted salicylanilides, one derivative was found to inhibit the growth of all fungi tested, indicating broad-spectrum antifungal properties. nih.gov

The inclusion of chloro and nitro groups in flavonoid structures has also been shown to have a significant effect on their antimicrobial properties, with some derivatives showing potent inhibitory activity against pathogenic bacteria and fungi. researchgate.net The search for new antifungal agents is critical, and compounds containing these functional groups are of continued interest in medicinal chemistry. mdpi.comresearchgate.net

Characterization of Antimicrobial Mechanisms of Salicylanilide, 4'-chloro-3-nitro-

The antimicrobial properties of salicylanilides are a primary focus of research. nih.gov The proposed mechanism of action for this class of compounds is multifaceted and potent. The primary molecular mode of action is the uncoupling of oxidative phosphorylation within the mitochondria of cells. researchgate.netschwitzbiotech.in This process disrupts the vital production of adenosine (B11128) triphosphate (ATP), the main source of cellular energy, by interfering with the electron transport chain. schwitzbiotech.inmdpi.com This disruption of energy metabolism impairs essential functions of the microorganism, such as motility, and can lead to cell death. schwitzbiotech.in

In Gram-negative bacteria, which possess a protective outer membrane, the efficacy of salicylanilides like niclosamide (B1684120) is influenced by cellular efflux pumps. These pumps can expel the compound from the cell. However, when these efflux mechanisms are inhibited or overwhelmed, niclosamide can effectively dissipate the proton motive force (PMF) across the bacterial membrane, increase oxidative stress, and reduce ATP production, resulting in potent antibacterial activity. asm.org This finding suggests a potential application for salicylanilides as adjuvants in combination therapies to combat antibiotic-resistant Gram-negative infections. asm.org

Research into derivatives that are structurally very similar to 4'-chloro-3-nitrosalicylanilide has demonstrated significant antimicrobial efficacy. A study involving the synthesis of various 5-chloro-3'-nitro-4'-substituted salicylanilides found that certain derivatives exhibited broad-spectrum activity against all tested bacteria and fungi. nih.gov Notably, one of the synthesized compounds was highly active against a penicillin-resistant strain of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.00609 µg/mL. nih.gov This highlights the potential of the 4'-chloro-3-nitro- salicylanilide scaffold in developing new agents to address antimicrobial resistance.

Anticancer Research Studies

Recent investigations have identified significant anticancer potential among halogenated salicylanilides, making them candidates for drug repurposing in oncology. nih.govresearchgate.net The research explores their effects on cancer cell viability, their efficacy in animal models, and the complex mechanisms that underpin their antitumor action.

The cytotoxic potential of salicylanilides against cancer cells has been established in numerous preclinical in vitro studies. nih.gov While specific data for 4'-chloro-3-nitrosalicylanilide is limited, extensive research on the related compound niclosamide demonstrates potent antiproliferative and cytotoxic effects across a variety of cancer cell lines. nih.gov For instance, niclosamide showed high efficacy against multiple adrenocortical carcinoma (ACC) cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) significantly lower than other established anti-ACC drugs. nih.gov The ethanolamine (B43304) salt of niclosamide was found to be highly active against Ehrlich Ascites Carcinoma (EAC) cells, with IC₅₀ values between 0.8 and 1.0 µM. researchgate.net The crucial role of the nitro (-NO₂) group, a key feature of 4'-chloro-3-nitrosalicylanilide, was highlighted in a study of a nitric oxide-releasing aspirin (B1665792) derivative, NCX 4040, which showed a marked dose-related cytostatic effect on human colon cancer cell lines, an effect not seen with the parent compound. nih.gov

Table 1: In Vitro Cytotoxic Activity of Related Salicylanilides on Various Cancer Cell Lines

| Compound | Cancer Cell Line | Measurement | Result | Source(s) |

|---|---|---|---|---|

| Niclosamide | Adrenocortical Carcinoma (SW-13) | IC₅₀ | < 1 µM | nih.gov |

| Niclosamide | Adrenocortical Carcinoma (NCI-H295R) | IC₅₀ | < 1 µM | nih.gov |

| Niclosamide Ethanolamine Salt | Ehrlich Ascites Carcinoma (EAC) | IC₅₀ | 0.8 - 1.0 µM | researchgate.net |

| NCX 4040 (Nitro-derivative) | Human Colon Cancer (LoVo) | Cytostatic Effect | Dose-related | nih.gov |

| Closantel (B1026) | Human Lymphoma (in zebrafish) | Cancer Growth | Suppression | nih.gov |

| Closantel | Human Cervical Cancer (in zebrafish) | Cancer Growth | Suppression | nih.gov |

| Closantel | Human Liver Cancer (in zebrafish) | Cancer Growth | Suppression | nih.gov |

| Closantel | Human Pancreatic Cancer (in zebrafish) | Cancer Growth | Suppression | nih.gov |

The promising in vitro results for salicylanilides have been further validated in non-human in vivo cancer models. nih.govresearchgate.net These studies typically use xenograft models, where human cancer cells are implanted into immunodeficient mice, or syngeneic models, which use murine cancer cell lines in immunocompetent mice, allowing for the study of interactions with the immune system. nih.govcriver.com

In vivo experiments have demonstrated the significant anticancer efficacy of this class of compounds. In a xenograft model for adrenocortical carcinoma, treatment with niclosamide resulted in a dramatic inhibition of tumor growth with no observable toxicity in the mice. nih.gov Similarly, the salicylanilide closantel has been shown to markedly suppress the growth of various human cancers in a zebrafish xenograft model. nih.gov In these studies, closantel inhibited the growth of human lymphoma, cervical, pancreatic, and liver cancer cells in a dose-dependent manner, further establishing the anti-cancer potential of the salicylanilide structure in vivo. nih.govresearchgate.net

The anticancer activity of salicylanilides stems from their ability to modulate multiple cellular pathways simultaneously. nih.govnih.gov Research, primarily on niclosamide, has elucidated several key mechanisms of action. researchgate.netnih.govfrontiersin.org

A fundamental mechanism is the bioenergetic remodeling of cancer cells through mitochondrial uncoupling. nih.govnih.gov By disrupting oxidative phosphorylation in the mitochondria, these compounds inhibit ATP synthesis, leading to cellular energy stress. researchgate.netnih.gov This metabolic disruption is particularly detrimental to cancer cells, which have high energy demands for rapid proliferation.

Salicylanilides are also potent inducers of apoptosis , or programmed cell death, a critical process for eliminating damaged or cancerous cells. nih.govnih.gov Niclosamide has been shown to induce caspase-dependent apoptosis and to downregulate the expression of anti-apoptotic proteins such as BCL2 and MCL1, thereby promoting cancer cell death. nih.govresearchgate.net

Furthermore, these compounds are known to inhibit a multitude of crucial oncogenic signaling pathways . Deregulation of these pathways is a hallmark of many cancers. nih.gov Salicylanilides have been found to inhibit key pathways including:

Wnt/β-catenin: Inhibition of this pathway can suppress cancer cell proliferation. mdpi.comnih.gov

STAT3: Niclosamide is a potent inhibitor of STAT3 phosphorylation and activation, which can lead to cell cycle arrest and apoptosis. researchgate.netfrontiersin.org

mTORC1: This pathway is a central regulator of cell growth and proliferation and is a target of niclosamide. mdpi.comnih.gov

NF-κB: By suppressing the NF-κB pathway, which is involved in inflammation and cell survival, salicylanilides can sensitize cancer cells to apoptosis. frontiersin.orgmdpi.com

Notch: Inhibition of the Notch signaling pathway is another mechanism by which these compounds exert their anticancer effects. mdpi.comnih.gov

This ability to target multiple, often deregulated, pathways makes salicylanilides like 4'-chloro-3-nitrosalicylanilide compelling candidates for further oncological research. nih.govnih.gov

Immunomodulatory and Anti-inflammatory Research Potential in Non-human Models

There is growing evidence for the immunomodulatory and anti-inflammatory potential of salicylanilides, largely inferred from their known mechanisms of action. frontiersin.orgmdpi.com Inflammation is a critical component of the tumor microenvironment and is linked to cancer progression. researchgate.net

The ability of compounds like niclosamide to inhibit key pro-inflammatory signaling pathways, such as NF-κB and STAT3, provides a strong rationale for their anti-inflammatory effects. frontiersin.orgmdpi.com The NF-κB pathway is a master regulator of inflammatory responses, and its inhibition can reduce the production of inflammatory mediators. frontiersin.orgresearchgate.net Similarly, the STAT3 pathway plays a role in both inflammation and immune cell function. frontiersin.org By modulating these pathways, salicylanilides could potentially alter the immune landscape of the tumor microenvironment, a key strategy in modern cancer immunotherapy. nih.govnih.gov While direct studies on 4'-chloro-3-nitrosalicylanilide are needed, the established activities of related compounds suggest a promising area for future investigation.

Other Emerging Biological Activities and Research Applications (e.g., Piscicidal Activity)

Beyond their antimicrobial and anticancer properties, the broad biological activity of salicylanilides has opened up other avenues of research. nih.govnih.gov One significant emerging application is in the field of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The salicylanilide closantel was identified in a drug screening study as having potent antiangiogenic activity, inhibiting vessel formation in zebrafish models with a half-inhibitory concentration (IC₅₀) of 1.69 μM. nih.gov

Another novel application is the use of salicylanilides as antibiotic adjuvants. Their ability to disrupt the bacterial proton motive force and inhibit efflux pumps suggests they could be used in combination with conventional antibiotics to overcome resistance in Gram-negative bacteria. asm.org These emerging applications underscore the chemical versatility and broad therapeutic potential of the salicylanilide scaffold.

**pre Clinical Pharmacokinetic and Pharmacodynamic Profiling of Salicylanilide, 4 Chloro 3 Nitro in Research Models**

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In vitro ADME assays are crucial early-stage studies that help predict a drug's pharmacokinetic properties in vivo. sygnaturediscovery.comcreative-biolabs.com These assays investigate the compound's potential for absorption, its distribution characteristics, metabolic stability, and potential for drug-drug interactions. chempartner.com

Key in vitro parameters that would be assessed for Salicylanilide (B1680751), 4'-chloro-3-nitro- include:

Solubility: Determining the solubility in aqueous solutions at different pH levels to predict its dissolution in the gastrointestinal tract.

Permeability: Using cell-based assays, such as Caco-2 or MDCK models, to predict intestinal absorption and potential for crossing biological barriers. unilabspharmasolutions.com

Metabolic Stability: Evaluating the compound's stability in the presence of liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to predict its rate of metabolism and clearance in the body. nih.gov

Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins, as only the unbound fraction is generally considered pharmacologically active. nih.gov

CYP450 Inhibition: Assessing the potential of the compound to inhibit major cytochrome P450 enzymes to identify risks of drug-drug interactions. creative-biolabs.com

Table 1: Example of In Vitro ADME Profile for Salicylanilide, 4'-chloro-3-nitro-

| Parameter | Assay System | Result |

|---|---|---|

| Aqueous Solubility (pH 7.4) | Crystalline Solid | Data not available |

| Caco-2 Permeability (Papp A→B) | Caco-2 cell monolayer | Data not available |

| Metabolic Stability (t½) | Human Liver Microsomes | Data not available |

| Plasma Protein Binding (%) | Human Plasma | Data not available |

| CYP3A4 Inhibition (IC₅₀) | Recombinant Human CYP3A4 | Data not available |

This table is for illustrative purposes only. No specific data is available for Salicylanilide, 4'-chloro-3-nitro-.

In Vivo Pharmacokinetic Studies in Non-human Animal Models

In vivo PK studies are conducted in animal models (e.g., mice, rats, dogs) to understand how a compound behaves in a whole organism, which is critical for predicting its pharmacokinetics in humans. semanticscholar.orgnih.gov These studies involve administering the compound and measuring its concentration in plasma and other tissues over time. nih.gov

This subsection would detail studies determining the rate and extent of absorption of Salicylanilide, 4'-chloro-3-nitro- into the systemic circulation after administration. The absolute oral bioavailability, which compares the exposure after oral administration to that after intravenous administration, would be a key parameter. nih.gov

Distribution studies reveal where the compound travels in the body after absorption. bioivt.com This is often investigated using techniques like quantitative whole-body autoradiography (QWBA) or by measuring compound concentrations in dissected tissues at various time points after dosing. bioivt.com These studies identify tissues where the drug accumulates, which can be related to both efficacy and potential toxicity. nih.gov

This area focuses on how the body chemically modifies the compound. Studies would identify the major metabolic pathways (e.g., oxidation, glucuronidation) and the chemical structures of the resulting metabolites. researchgate.net This is crucial as metabolites can be active, inactive, or toxic. nih.gov This analysis is often performed on samples of plasma, urine, and feces. nih.gov

Excretion studies determine how the compound and its metabolites are eliminated from the body. nih.gov The primary routes, typically urine and feces, are quantified to understand the clearance mechanisms. nih.gov Studies in bile-duct cannulated animals can further clarify the extent of biliary excretion. nih.gov

Table 2: Example of In Vivo Pharmacokinetic Parameters in Rats for Salicylanilide, 4'-chloro-3-nitro-

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Half-life (t½) | Data not available | Data not available |

| Clearance (CL) | Data not available | Data not available |

| Volume of Distribution (Vd) | Data not available | Data not available |

| Cₘₐₓ | Data not available | Data not available |

| Tₘₐₓ | Data not available | Data not available |

| AUC₀-inf | Data not available | Data not available |

| Bioavailability (F%) | N/A | Data not available |

This table is for illustrative purposes only. No specific data is available for Salicylanilide, 4'-chloro-3-nitro-.

Pharmacodynamic Biomarker Identification and Response in Pre-clinical Systems

Pharmacodynamic studies aim to identify and measure a biological response to the drug. A PD biomarker is a measurable indicator that reflects the drug's mechanism of action. nih.govnih.gov For an antimicrobial agent, for example, a PD biomarker could be the reduction in bacterial load in an infection model. The relationship between the drug exposure (PK) and the biomarker response (PD) is then analyzed to establish a PK/PD relationship, which is vital for predicting effective dosage regimens. nih.gov

This section would describe the specific biomarkers used to assess the activity of Salicylanilide, 4'-chloro-3-nitro- in relevant preclinical models and the observed dose-response or concentration-response relationships. fda.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

**advanced Computational and Theoretical Studies on Salicylanilide, 4 Chloro 3 Nitro **

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of Salicylanilide (B1680751), 4'-chloro-3-nitro-. Methods like Density Functional Theory (DFT) are frequently employed to model the molecule's geometry and predict its spectroscopic characteristics with a high degree of accuracy. nih.govjddtonline.info

Molecular Geometry and Optimization: The initial step in these studies involves optimizing the molecular structure of Salicylanilide, 4'-chloro-3-nitro- to find its most stable energetic conformation. Using basis sets such as B3LYP/6-311++G(d,p), researchers can calculate key geometric parameters. nih.gov These parameters include the bond lengths between atoms (e.g., C-C, C-N, C=O, N-H), the bond angles formed by three consecutive atoms, and the dihedral angles that define the molecule's three-dimensional shape. This optimized structure serves as the foundation for all subsequent calculations.

Spectroscopic Predictions: Theoretical calculations are invaluable for interpreting experimental spectra.

Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, researchers can predict the appearance of FT-IR and FT-Raman spectra. jddtonline.info This allows for the precise assignment of observed spectral bands to specific molecular motions, such as the stretching of the N-H bond, the carbonyl (C=O) group, or the vibrations of the nitro (NO₂) group.

NMR Spectroscopy: It is possible to compute the ¹H and ¹³C NMR chemical shifts for the molecule. nih.gov These theoretical shifts are then compared with experimental data to confirm the molecular structure and assign signals to specific hydrogen and carbon atoms within the salicylanilide framework.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This analysis helps identify the electronic transitions, such as π→π* transitions within the aromatic rings, which are responsible for the molecule's absorption of light. jddtonline.info

Electronic Property Analysis:

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. For a related compound, 4-Chloro-3-nitrocoumarin, analysis indicated that the LUMO is primarily located over the nitro group, suggesting this region is prone to accepting electrons and acting as an electrophile. jddtonline.info

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov This information is critical for understanding intermolecular interactions, including how the molecule might bind to a biological target.

| Parameter | Methodology | Information Gained | Reference Example |

|---|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure of the molecule. | nih.gov |

| Vibrational Frequencies | DFT | Predicts FT-IR and FT-Raman spectra for vibrational mode assignment. | jddtonline.info |

| NMR Chemical Shifts | DFT (GIAO method) | Predicts ¹H and ¹³C NMR spectra to aid in structural elucidation. | nih.gov |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity, kinetic stability, and electronic transition properties. | jddtonline.info |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution to predict sites for intermolecular interactions. | nih.gov |

Molecular Docking and Dynamics Simulations with Identified or Putative Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Salicylanilide, 4'-chloro-3-nitro-, and a biological macromolecule, typically a protein. scielo.org.zanih.gov These methods are essential for identifying potential drug targets and understanding the molecular basis of a compound's activity.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). nih.gov For Salicylanilide, 4'-chloro-3-nitro-, this process would involve:

Target Identification: Identifying a putative protein target based on the biological activity of related compounds.

Binding Site Prediction: Locating the active or allosteric site on the protein where the compound is likely to bind.

Docking Simulation: Virtually screening different poses of the salicylanilide within the binding site to find the most energetically favorable conformation.

Interaction Analysis: Examining the resulting protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the protein-ligand complex over time. scielo.org.za While docking provides a static snapshot, MD simulations offer a more realistic view of the interactions in a simulated physiological environment. An MD simulation of the Salicylanilide, 4'-chloro-3-nitro-protein complex would analyze:

Stability of the Complex: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can assess whether the compound remains stably bound in the active site. scielo.org.za

Flexibility of the Protein: The Root Mean Square Fluctuation (RMSF) is calculated for protein residues to identify which parts of the protein become more or less flexible upon ligand binding. scielo.org.za

Interaction Persistence: MD simulations can track the persistence of hydrogen bonds and other key interactions throughout the simulation, providing a more robust assessment of binding affinity than docking alone. scielo.org.za

These simulations can reveal how the binding of Salicylanilide, 4'-chloro-3-nitro- might induce conformational changes in a target protein, providing crucial insights into its mechanism of action.

In Silico Prediction of ADME Properties for Compound Optimization in Research

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are now integral to the early stages of drug discovery. nih.govnih.gov These computational models allow for the rapid screening of compounds like Salicylanilide, 4'-chloro-3-nitro- to identify potential liabilities and guide chemical modifications for improved drug-likeness.

The prediction of ADME properties is often based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate a compound's structural features with its physicochemical and biological properties. nih.gov Various online tools and software packages, such as SwissADME, are available for these predictions. nih.gov

For Salicylanilide, 4'-chloro-3-nitro-, key ADME parameters that can be predicted include:

Absorption: Predictions of properties like water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimations of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Predictions related to the compound's clearance from the body.

While these in silico predictions are highly valuable for prioritizing compounds, it is important to note that the development of broadly applicable, highly accurate models remains a challenge, and predictions often serve best as a guide for focused experimental testing. nih.gov

| ADME Property | Predicted Parameter | Significance in Drug Development | Reference |

|---|---|---|---|

| A bsorption | Lipophilicity (LogP), Water Solubility, Intestinal Absorption | Determines how well the compound is absorbed into the bloodstream. | nih.govnih.gov |

| D istribution | Plasma Protein Binding, Blood-Brain Barrier (BBB) Permeability | Governs where the compound travels in the body and if it can reach its target. | nih.gov |

| M etabolism | Cytochrome P450 (CYP) Inhibition/Substrate Prediction | Indicates how the compound is broken down and its potential for drug-drug interactions. | nih.gov |

| E xcretion | Clearance Prediction | Relates to how long the compound stays in the body. | nih.gov |

Application of Machine Learning and Artificial Intelligence in Salicylanilide, 4'-chloro-3-nitro- Research

Key Applications of AI/ML:

Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which Salicylanilide, 4'-chloro-3-nitro- or its derivatives might be effective. roche.com

De Novo Drug Design: Generative AI models can design novel molecules from scratch with specific desired properties. crimsonpublishers.com By training on vast chemical libraries, these models could suggest modifications to the salicylanilide scaffold to improve efficacy, selectivity, or ADME properties.

Bioactivity and Toxicity Prediction: Deep learning models, such as the one used in "DeepTox," can predict the potential toxicity of a compound based on its chemical structure, helping to flag problematic candidates early in the discovery process. crimsonpublishers.com Similarly, AI can predict a compound's bioactivity against various targets.

Analysis of Complex Datasets: In advanced analytical techniques like FT-ICR mass spectrometry, ML algorithms can be used to analyze the complex data generated, for instance, to identify precursors and formation pathways of byproducts in environmental or metabolic studies. nih.gov

Accelerating Research Cycles: The "lab in a loop" strategy combines automated lab experiments with AI models. roche.com Data from experiments on Salicylanilide, 4'-chloro-3-nitro- could be used to train an AI model, which then generates new hypotheses and designs for the next round of experiments, creating a rapid, iterative cycle of discovery. roche.com

The integration of AI and ML offers the potential to significantly reduce the time and cost associated with bringing a new therapeutic agent from the laboratory to clinical use. mdpi.com

**future Directions, Research Gaps, and Translational Prospects in Salicylanilide, 4 Chloro 3 Nitro Research**

Unexplored Mechanistic Pathways and Novel Biological Targets

The existing body of research indicates that 4'-chloro-3-nitro-salicylanilide possesses antimicrobial and antifungal properties. ontosight.ai However, the precise molecular mechanisms underpinning these activities are not fully elucidated. The biological activity of salicylanilides can be influenced by their chemical structure, which allows them to interact with biological membranes and proteins. ontosight.ai A significant research gap exists in identifying the specific intracellular targets and signaling pathways modulated by this compound.

Future research should focus on:

Target Deconvolution: Identifying the specific enzymes, receptors, or cellular components that 4'-chloro-3-nitro-salicylanilide directly binds to. While some salicylanilides have been explored as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) protein tyrosine kinases, the specific targets for this particular analog are unknown. nih.govresearchgate.net

Mechanism of Action Studies: Moving beyond general observations of antimicrobial activity to detailed investigations. For instance, studies on related compounds suggest potential mechanisms like targeting bacterial type II topoisomerases or interfering with parasitic metabolic pathways, which could be investigated for 4'-chloro-3-nitro-salicylanilide. ontosight.ainih.gov

Exploring New Therapeutic Areas: While antimicrobial effects are noted, its potential in other areas, such as oncology, remains largely unexplored. ontosight.ai Systematic screening against panels of cancer cell lines could reveal novel anti-neoplastic activities.

Innovations in Synthetic Methodologies and Analog Development for Research

The development of novel analogs is crucial for probing structure-activity relationships (SAR) and optimizing the compound's properties. Research has demonstrated that modifications to the salicylanilide (B1680751) core can have a marked influence on biological activity. nih.gov

Innovations in this area should include:

Advanced Synthesis Techniques: Employing modern synthetic methods, such as microwave-assisted synthesis, can accelerate the creation of diverse libraries of salicylanilide derivatives for screening. nih.govresearchgate.net

Systematic Analog Synthesis: A key strategy involves the systematic synthesis of new series of salicylanilide derivatives. For example, new analogs have been created by treating a precursor like 4',5-dichloro-3'-nitrosalicylanilide with various sodium aryl oxides, alkoxides, or amines to generate compounds with a range of substituents. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed investigation into how specific chemical groups at defined positions on the salicylanilide structure impact its biological potency. Studies on other salicylanilides have shown that the addition of groups like a trifluoromethyl group or an acetylated phenolic hydroxyl can significantly enhance antistaphylococcal activity. nih.gov This systematic approach is essential for developing more effective and specific molecules.

Table 1: Examples of Salicylanilide Analog Development and Activity

| Precursor/Core Structure | Modification Strategy | Resulting Analogs | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 4',5-dichloro-3'-nitrosalicylanilide | Treatment with various sodium aryl oxides, alkoxides, or amines | 5-chloro-3'-nitro-4'-substituted salicylanilides | Anthelmintic and antimicrobial (some active against penicillin-resistant Staphylococcus aureus) | nih.gov |

| Salicylanilide Core | Addition of trifluoromethyl and acetyl groups | 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl acetate | Enhanced antistaphylococcal activity with MIC as low as 0.5 μg/ml | nih.gov |

Development of Salicylanilide, 4'-chloro-3-nitro- as a Chemical Probe for Fundamental Biological Research

Beyond its direct therapeutic potential, 4'-chloro-3-nitro-salicylanilide could be developed into a valuable chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling researchers to study that target's function in detail.

The development pathway for its use as a probe includes:

Definitive Target Identification: The first and most critical step is to unambiguously identify the molecular target(s) of the compound. Without a known target, its utility as a precise research tool is limited.

Characterization of Selectivity: A useful chemical probe must be highly selective for its intended target over other proteins. Extensive screening against a panel of related and unrelated targets is necessary to establish this selectivity profile.

Demonstration of a Dose-Dependent Effect: The compound must elicit a measurable biological response that is directly proportional to its concentration, confirming its on-target effect in cellular systems.

Once validated, 4'-chloro-3-nitro-salicylanilide or an optimized analog could be used to investigate fundamental biological questions related to its target's role in health and disease.

Integration with High-Throughput Screening and Omics Technologies in Discovery Research

Modern drug discovery and biological research are heavily reliant on large-scale screening and data analysis. Integrating 4'-chloro-3-nitro-salicylanilide into these workflows can significantly accelerate the pace of research.

High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of thousands of compounds against a biological target. technologynetworks.com This technology can be leveraged in two primary ways:

Target Identification: Screening 4'-chloro-3-nitro-salicylanilide against large panels of recombinant proteins or in cell-based assays can help identify its molecular target(s). nih.govresearcher.life

Lead Optimization: Once a target is known, HTS can be used to screen a library of synthesized analogs to identify derivatives with improved potency and selectivity. nih.gov

Omics Technologies: To understand the compound's effect on a global cellular scale, "omics" approaches are invaluable.

Proteomics: Analyzing changes in the entire protein landscape of a cell after treatment can provide clues about the compound's mechanism of action and identify pathways that are affected. nih.gov

Transcriptomics: Measuring changes in gene expression can reveal the cellular response to the compound and help build a comprehensive picture of its biological impact.

Table 2: Hypothetical High-Throughput Screening Workflow for 4'-chloro-3-nitro-salicylanilide Research

| Step | Objective | Technology/Method | Expected Outcome |

|---|---|---|---|

| 1. Primary Screen | To identify the primary biological target(s). | Target-based HTS: Screening the compound against a library of known enzymes, receptors, and ion channels. | A list of "hit" proteins that interact with the compound. |

| 2. Secondary Screen | To validate primary hits and eliminate false positives. | Orthogonal assays (e.g., Surface Plasmon Resonance) and concentration-response studies. | Confirmed, validated targets with dose-dependent interaction. |

| 3. Cellular Assay | To confirm the compound's activity in a biological context. | Cell-based HTS using reporter genes or phenotypic readouts in cells expressing the target. | Confirmation of on-target activity in a cellular environment. |

Overcoming Research Challenges and Future Collaborative Opportunities

The advancement of research on 4'-chloro-3-nitro-salicylanilide faces several challenges that can be addressed through collaborative efforts.

Key Research Challenges:

Definitive Target Identification: The most significant hurdle is moving from observed biological activity to a confirmed molecular target.

Limited Biological Characterization: The full spectrum of biological effects, including potential off-target activities, is not well understood.

Optimization of Physicochemical Properties: For any translational potential, properties like solubility and membrane permeability may need to be optimized through medicinal chemistry. nih.govresearchgate.net

Collaborative Opportunities:

Academia-Industry Partnerships: Collaborations between academic labs focused on basic biology and industry partners with expertise in high-throughput screening and medicinal chemistry could accelerate discovery.

Interdisciplinary Research Teams: Progress will require a concerted effort from synthetic chemists (to design and create analogs), biochemists (to perform enzymatic and binding assays), molecular biologists (for cellular studies and omics analysis), and computational biologists (for SAR modeling and target prediction). ontosight.ainih.gov

By systematically addressing these research gaps through innovative and collaborative approaches, the scientific community can unlock the full potential of 4'-chloro-3-nitro-salicylanilide as both a starting point for new therapeutic agents and a tool for fundamental biological research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-chloro-3-nitrosalicylanilide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 4',5-dichloro-3'-nitrosalicylanilide with sodium aryl oxides, alkoxides, or amines. For example, substituting the 4'-chloro group with a nitro group requires refluxing in ethanol with sodium nitrite under controlled pH (6–7). Yield optimization involves monitoring reaction time (typically 8–12 hours) and temperature (60–80°C) .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% efficiency |

| Reaction Time | 8–12 hours | Critical for completion |

| Solvent | Ethanol/DMF | Polarity-dependent |

Q. How can solubility challenges be addressed for 4'-chloro-3-nitrosalicylanilide in aqueous and organic solvents?

- Methodological Answer : While solubility data for this specific compound is sparse, structurally similar salicylanilides (e.g., 4'-chloro-5-nitro analogs) show limited aqueous solubility (<0.1 g/L at 25°C). Use co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-80) to enhance solubility. For organic phases, dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) are effective .

Q. What analytical techniques are suitable for structural characterization and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups).

- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid for retention time consistency.

- Elemental Analysis : Acceptable C/H/N deviations ≤0.3% for high purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.